N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-isopropylphenyl)benzamide
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUORO-N-(4-ISOPROPYLPHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a fluorine atom, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUORO-N-(4-ISOPROPYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the fluorine atom and the isopropylphenyl group. Common reagents used in these reactions include sulfur compounds, fluorinating agents, and isopropylphenyl derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUORO-N-(4-ISOPROPYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atoms from the thiophene ring.
Substitution: The fluorine atom and the isopropylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUORO-N-(4-ISOPROPYLPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUORO-N-(4-ISOPROPYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and the fluorine atom play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The isopropylphenyl group may also contribute to its overall activity by enhancing its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)acetamide
- 3-Cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)propanamide
Uniqueness
Compared to similar compounds, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUORO-N-(4-ISOPROPYLPHENYL)BENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the thiophene ring, fluorine atom, and isopropylphenyl group gives it distinct properties that make it valuable for various applications.
Properties
Molecular Formula |
C20H20FNO3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H20FNO3S/c1-14(2)15-5-9-18(10-6-15)22(19-11-12-26(24,25)13-19)20(23)16-3-7-17(21)8-4-16/h3-12,14,19H,13H2,1-2H3 |
InChI Key |
HNBYEUMOZIYBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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